12-(Hexanoyloxy)octadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(Hexanoyloxy)octadec-9-enoic acid is a chemical compound with the molecular formula C24H44O4. It is an ester derivative of octadec-9-enoic acid (oleic acid) and hexanoic acid. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Hexanoyloxy)octadec-9-enoic acid typically involves the esterification of octadec-9-enoic acid with hexanoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes, such as the use of immobilized enzymes or acid catalysts in continuous flow reactors. These methods enhance the yield and purity of the product while minimizing the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
12-(Hexanoyloxy)octadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
12-(Hexanoyloxy)octadec-9-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biopolymers, biolubricants, and biosurfactants.
Wirkmechanismus
The mechanism of action of 12-(Hexanoyloxy)octadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing octadec-9-enoic acid and hexanoic acid, which can then participate in various metabolic pathways. The compound’s effects on cell membranes can influence membrane fluidity and permeability, impacting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octadec-9-enoic acid (Oleic acid)
- Hexanoic acid
- 12-Hydroxy-9-octadecenoic acid (Ricinoleic acid)
Uniqueness
12-(Hexanoyloxy)octadec-9-enoic acid is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its parent acids. This esterification enhances its solubility in organic solvents and modifies its reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
189509-24-8 |
---|---|
Molekularformel |
C24H44O4 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
12-hexanoyloxyoctadec-9-enoic acid |
InChI |
InChI=1S/C24H44O4/c1-3-5-7-15-18-22(28-24(27)21-14-6-4-2)19-16-12-10-8-9-11-13-17-20-23(25)26/h12,16,22H,3-11,13-15,17-21H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
VRXAKSBKJGDKDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)OC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.